molecular formula C13H14N2 B13152211 (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile

(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile

Cat. No.: B13152211
M. Wt: 198.26 g/mol
InChI Key: XHNJNRXGPDUQEV-YHWZYXNKSA-N
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Description

(1R,5S,6R)-3-Benzyl-3-azabicyclo[310]hexane-6-carbonitrile is a bicyclic compound featuring a unique azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S,6R)-3-Benzyl-3-azabicyclo[31Its azabicyclohexane core and carbonitrile group make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile

InChI

InChI=1S/C13H14N2/c14-6-11-12-8-15(9-13(11)12)7-10-4-2-1-3-5-10/h1-5,11-13H,7-9H2/t11?,12-,13+

InChI Key

XHNJNRXGPDUQEV-YHWZYXNKSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2C#N)CN1CC3=CC=CC=C3

Canonical SMILES

C1C2C(C2C#N)CN1CC3=CC=CC=C3

Origin of Product

United States

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